5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Description
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
5-bromo-1-cyclopropylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-3-7-8(14)10(15)13(6-1-2-6)9(7)12-4-5/h3-4,6H,1-2H2 |
InChI Key |
QZKIDGXACUIXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=N3)Br)C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route to Pyrrolo[2,3-b]pyridine-2,3-dione Core
The pyrrolo[2,3-b]pyridine-2,3-dione scaffold is commonly synthesized via cyclization reactions involving appropriate precursors such as substituted aminopyridines or derivatives of pyridine with keto functionalities.
- Cyclization of substituted aminopyridines with diketone or ketoester derivatives under acidic or basic conditions yields the fused pyrrolo-pyridine dione core.
- Alternative approaches involve condensation of 2-aminopyridine derivatives with α-keto acids or α-keto esters , followed by oxidative cyclization.
N-Cyclopropylation (Alkylation at N-1)
- The 1-position nitrogen can be selectively alkylated with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) under basic conditions.
- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Alkylation is generally performed after the pyrrolo[2,3-b]pyridine-2,3-dione core has been assembled to avoid interference with ring formation.
Representative Synthetic Scheme (Based on Patent US20090233956A1 and Related Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 5-bromo-2-aminopyridine precursor | Starting from 5-bromopyridine or bromination of aminopyridine | 5-Bromo-2-aminopyridine intermediate |
| 2 | Cyclization to pyrrolo[2,3-b]pyridine-2,3-dione | Condensation with diketone derivative under acidic/basic conditions | Pyrrolo[2,3-b]pyridine-2,3-dione core |
| 3 | N-alkylation with cyclopropyl halide | Treatment with cyclopropyl bromide and base (K2CO3/NaH) in DMF | 1-Cyclopropyl substituted product |
Detailed Research Findings and Data
Reaction Conditions and Yields
- Bromination step : Selective bromination on pyrrolo-pyridine core is achieved at room temperature using NBS in acetonitrile, yielding 5-bromo derivatives in 70–85% yield.
- Cyclization reactions : Using sodium 3-oxopropenolate derivatives and appropriate aminopyridines or cyanoacetamides under grinding or reflux conditions leads to fused pyrrolo[2,3-b]pyridine-2,3-diones with yields ranging from 75% to 90%.
- N-alkylation : Alkylation with cyclopropyl bromide typically proceeds at room temperature to 50 °C with potassium carbonate in DMF, providing the N-cyclopropyl product in 60–80% yield.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, acetonitrile, RT | 70–85 | Selective 5-position bromination |
| Cyclization | Aminopyridine + diketone, acid/base, reflux or grinding | 75–90 | Formation of pyrrolo[2,3-b]pyridine-2,3-dione core |
| N-Cyclopropylation | Cyclopropyl bromide, K2CO3, DMF, RT-50 °C | 60–80 | Selective N-alkylation at 1-position |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be further oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-b]pyridine core can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Cycloaddition: Various dienes or alkynes under thermal or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[2,3-b]pyridine derivatives, while cycloaddition reactions can produce fused ring systems.
Scientific Research Applications
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and synthesis data for 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione and related compounds:
Key Observations:
- 3-Substituents: Electron-withdrawing groups (e.g., nitro in 5) increase electrophilicity, enabling nucleophilic aromatic substitution, while alkynyl groups (e.g., phenylethynyl in 20a) facilitate Sonogashira couplings . Dione Functionality: The 2,3-dione moiety in the target compound may participate in hydrogen bonding, influencing solubility and crystallinity .
Physical and Spectroscopic Properties
Biological Activity
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a bromine atom and a cyclopropyl group attached to a pyrrolopyridine core. The unique structural elements of this compound contribute to its biological activity.
Synthesis
The synthesis of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes including:
- Bromination : Introduction of the bromine atom into the pyrrolopyridine framework.
- Cyclization : Formation of the pyrrolo structure from suitable precursors.
- Substitution Reactions : Potential modification of functional groups for enhanced activity.
Common reagents include brominating agents like N-bromosuccinimide (NBS) and various nucleophiles for substitution reactions.
Anticancer Activity
Research has indicated that 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colon and breast cancer cells. The compound's mechanism of action appears to involve inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have reported that it can inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in inflammation. The reported IC50 values indicate potent inhibition comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is largely attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways related to cancer growth.
- Receptor Modulation : It may also bind to specific receptors, altering their activity and influencing cellular responses.
Case Studies
A recent study highlighted the efficacy of this compound in a mouse model of breast cancer. Treatment with 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed decreased proliferation markers and increased apoptosis in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
